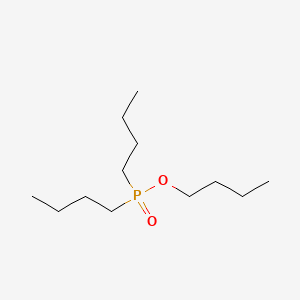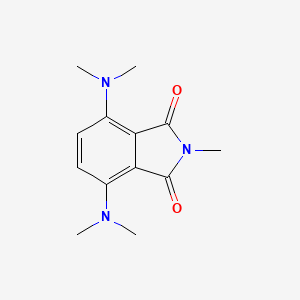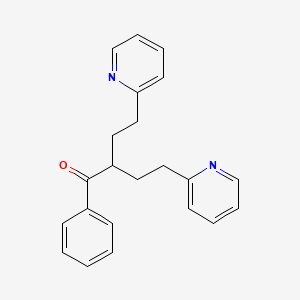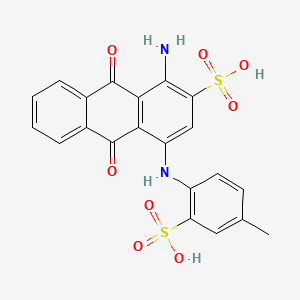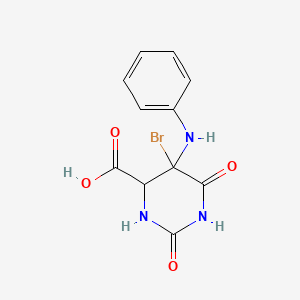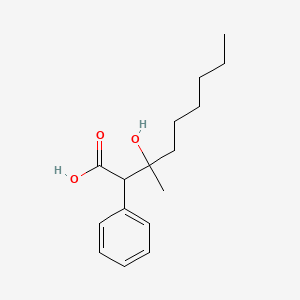
4H-3,1-Benzoxathiin-4-one, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-3,1-Benzoxathiin-4-one, 2-methyl- is a heterocyclic compound with the molecular formula C9H8O2S It is a member of the benzoxathiin family, characterized by a fused ring system containing both oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxathiin-4-one, 2-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzoxathiin ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 4H-3,1-Benzoxathiin-4-one, 2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-3,1-Benzoxathiin-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiin ring.
Aplicaciones Científicas De Investigación
4H-3,1-Benzoxathiin-4-one, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-3,1-Benzoxathiin-4-one, 2-methyl- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological targets, enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a similar fused ring system but contain a nitrogen atom instead of oxygen.
2-Methyl-4H-3,1-benzoxazin-4-one: This compound is structurally similar but lacks the sulfur atom present in 4H-3,1-Benzoxathiin-4-one, 2-methyl-.
Uniqueness
4H-3,1-Benzoxathiin-4-one, 2-methyl- is unique due to the presence of both oxygen and sulfur atoms in its ring system
Propiedades
Número CAS |
5651-50-3 |
|---|---|
Fórmula molecular |
C9H8O2S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-methyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C9H8O2S/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3 |
Clave InChI |
HFBZRMAAZCVYPI-UHFFFAOYSA-N |
SMILES canónico |
CC1OC(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)

